2,4-Dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a complex organic compound notable for its potential applications in medicinal chemistry. This compound belongs to a class of molecules characterized by a fused isoquinoline structure, which has been associated with various biological activities. The specific molecular formula for this compound is , and it has a molecular weight of approximately 397.37 g/mol.
This compound can be classified under the category of oximes, which are derivatives of aldehydes or ketones where the carbonyl group is replaced by an oxime group. It is also related to isoquinoline derivatives, which are known for their diverse pharmacological properties. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug design and synthesis.
The synthesis of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime can be achieved through several methods:
The detailed reaction pathway involves:
The molecular structure of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime can be represented using various structural formulas:
CC(=O)N1C=C(C(=O)N2C=CC(=C(C(=O)N12)C(=O)N2)C(=C(C(=O)N2)C(=O)N12))
This notation provides a compact representation of the compound's structure and can be used in computational chemistry software for further analysis.
The chemical reactivity of this compound can be explored through various reactions:
These reactions highlight the versatility of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime in synthetic organic chemistry.
The mechanism of action for compounds like 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime typically involves interaction with biological targets such as enzymes or receptors:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in DMSO and ethanol |
The applications of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime are primarily found in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1